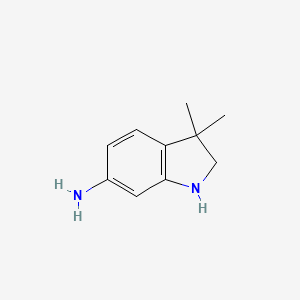

3,3-Dimethylindolin-6-amine

Übersicht

Beschreibung

3,3-Dimethylindolin-6-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Cyclization Reactions : "3,3-Dimethylindolin-6-amine" derivatives are utilized in chemical synthesis. For instance, tri- and tetracyclic azepine derivatives can be produced through the thermally induced cyclization of aminoallenes and semicyclic 2-dienamines derived from 3,3-dimethylindoline (Reinhard, Glaser, Neumann, & Maas, 1997).

Study of Proton Transfer Kinetics : Research has been conducted on the kinetics of proton transfer of various compounds, including those related to this compound, to understand the effects of steric crowding and π-overlap on intrinsic rate constants (Bernasconi, Ohlberg, & Stronach, 1991).

Catalytic Intramolecular C–H Amination Reactions : Iron(II) bromide-catalyzed intramolecular C–H bond amination [1,2]-shift tandem reactions of aryl azides involve 3,3-dimethylindoline as an intermediate product. This study reveals the mechanisms behind such reactions using density functional theory calculations (Ren, Shen, Wan, & Fang, 2015).

Fluorimetric Analysis of Aliphatic Amines : A spectrofluorimetric method has been developed for the determination of aliphatic amines using a new fluorigenic reagent, showcasing the versatility of this compound related compounds in analytical chemistry (Cao, Wang, Liu, & Zhang, 2003).

Aminocarbonylations in Organic Chemistry : this compound derivatives are used in palladium-catalyzed aminocarbonylations of aryl bromides. This highlights their role in facilitating complex organic reactions (Wan, Alterman, Larhed, & Hallberg, 2002).

Profiling and Quantitation of Amine Group Containing Metabolites : In bioanalytical chemistry, this compound derivatives are useful for the comprehensive profiling and quantitation of amine-containing metabolites, which includes amino acids, biogenic amines, hormones, neurotransmitters, and plant siderophores (Boughton et al., 2011).

Antifungal Properties and Theoretical Calculations : The derivatives of this compound have been studied for their antifungal properties and theoretical calculations using density functional theory. This demonstrates their potential in medicinal chemistry (Chaudhary, Jaiswal, Rastogi, Srivastava, & Kant, 2022).

Enantioselective Allylic Amination Reactions : The compound has been used in the development of chiral auxiliaries for palladium-catalyzed enantioselective allylic amination reactions, showcasing its role in stereoselective synthesis (Sudo & Saigo, 1997).

Wirkmechanismus

Target of Action

The primary target of 3,3-Dimethylindolin-6-amine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels. It is a key mediator of angiogenesis, which is critical in the growth of cancer cells .

Mode of Action

It is known to interact with its target, vegfr2, potentially inhibiting its function . This interaction could lead to changes in the signaling pathways associated with angiogenesis, thereby affecting the growth and proliferation of cancer cells .

Biochemical Pathways

This compound affects the tryptophan catabolism in the kynurenine pathway . This pathway has an immunosuppressive effect and supports cancer cells to evade the immune system in different cancer types . The compound’s interaction with VEGFR2 could potentially disrupt this pathway, leading to downstream effects on cell growth and proliferation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of this compound is likely related to its potential inhibitory effect on VEGFR2 and its impact on the kynurenine pathway . By inhibiting VEGFR2, the compound could disrupt angiogenesis, thereby inhibiting the growth and proliferation of cancer cells . Its impact on the kynurenine pathway could also have downstream effects on immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells. .

Safety and Hazards

Amines such as 3,3-Dimethylindolin-6-amine can cause glaucopsia, a condition that leads to blurring of vision, a blue-grey appearance of objects, and halos around lights . This condition is probably reversible and is considered a nuisance as it could cause onsite accidents, impair work efficiency, and create difficulties in driving back home .

Biochemische Analyse

Biochemical Properties

3,3-Dimethylindolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to downstream effects on cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of various intermediates, which may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Eigenschaften

IUPAC Name |

3,3-dimethyl-1,2-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSRQUPJJIAWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634017 | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-73-8 | |

| Record name | 2,3-Dihydro-3,3-dimethyl-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179898-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

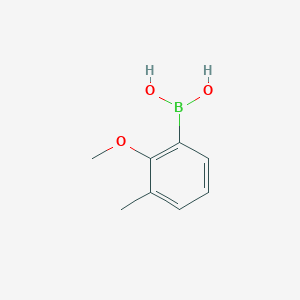

Synthesis routes and methods I

Procedure details

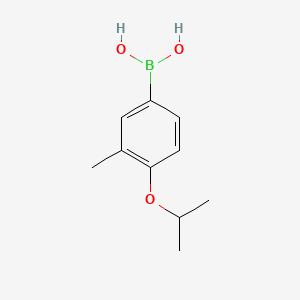

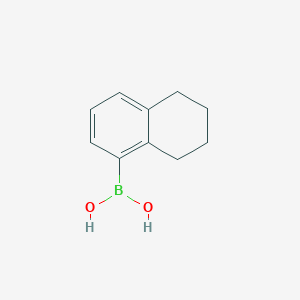

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)

![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)

![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)

![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)